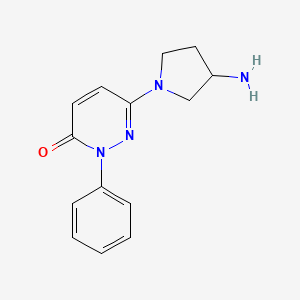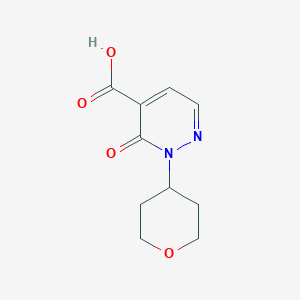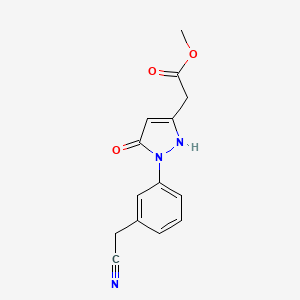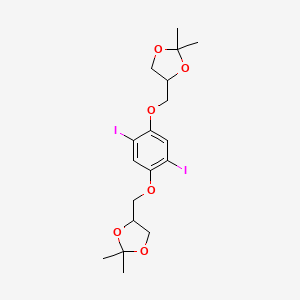
6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a pyridazinone core, which is known for its diverse biological activities. The presence of the aminopyrrolidine and phenyl groups further enhances its potential for various applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-on beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode beginnt mit der Herstellung des Pyridazinon-Kerns, gefolgt von der Einführung der Aminopyrrolidin- und Phenylgruppen. Spezifische Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit zu erreichen.
Industrielle Produktionsverfahren
In einer industriellen Umgebung kann die Produktion dieser Verbindung Batch- oder kontinuierliche Prozesse im großen Maßstab umfassen. Die Wahl der Methode hängt von Faktoren wie Kosten, Effizienz und Umweltbelastung ab. Fortschrittliche Techniken wie mikrowellen-gestützte Synthese und Prinzipien der grünen Chemie werden häufig eingesetzt, um die Nachhaltigkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Die Bedingungen variieren je nach Art der Substitution, typische Reagenzien sind jedoch Halogenide, Säuren und Basen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation hydroxylierte Derivate liefern, während Substitutionsreaktionen eine große Bandbreite an funktionalisierten Verbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Die Forschung konzentriert sich auf ihr Potenzial als therapeutisches Mittel für verschiedene Krankheiten.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren und andere Proteine umfassen. Die Wirkungen der Verbindung werden über Signaltransduktionswege, Genexpression und Stoffwechselregulation vermittelt.
Wirkmechanismus
The mechanism of action of 6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-on: Einzigartig aufgrund seines spezifischen Substitutionsschemas und seiner biologischen Aktivitäten.
Pyridazinon-Derivate: Teilen den Pyridazinon-Kern, unterscheiden sich aber in den Substituenten, was zu unterschiedlichen Eigenschaften führt.
Aminopyrrolidin-Verbindungen: Enthalten die Aminopyrrolidin-Gruppe, was zu ihrem pharmakologischen Potenzial beiträgt.
Einzigartigkeit
6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-on zeichnet sich durch seine Kombination aus Pyridazinon-Kern mit Aminopyrrolidin- und Phenylgruppen aus, die ihm einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C14H16N4O |
|---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
6-(3-aminopyrrolidin-1-yl)-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C14H16N4O/c15-11-8-9-17(10-11)13-6-7-14(19)18(16-13)12-4-2-1-3-5-12/h1-7,11H,8-10,15H2 |
InChI-Schlüssel |
QHPOOMNOIQJENQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1N)C2=NN(C(=O)C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B11786270.png)











![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)
